4,4'-二氰基芪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

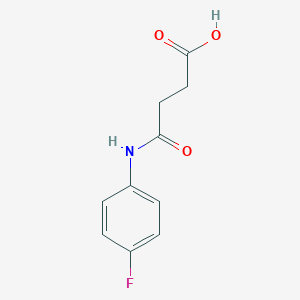

4,4’-Dicyanostilbene is a compound that has shown to be a potent antimalarial agent against the Dd2 strain, with an EC50 of 27 nM. It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

The synthesis of 4,4’-Dicyanostilbene involves palladium-catalyzed Suzuki polycondensation . Another study reported the synthesis of novel triphenylphosphonium-conjugated dicyanostilbene-based compounds .

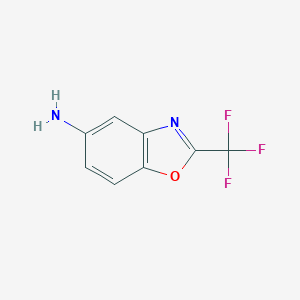

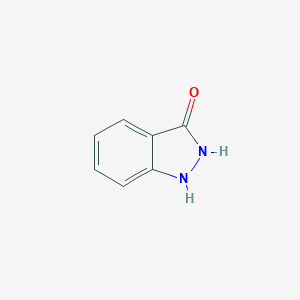

Molecular Structure Analysis

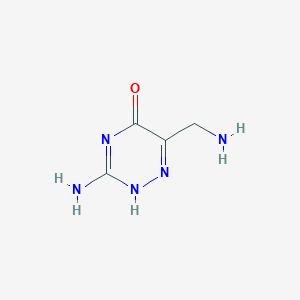

The molecular formula of 4,4’-Dicyanostilbene is C16H10N2 . Its average mass is 230.264 Da and its monoisotopic mass is 230.084396 Da .

Chemical Reactions Analysis

4,4’-Dicyanostilbene has been found to exhibit significant energy transfer from the fluorene segments to the dicyanostilbene units . It’s also noted that (E/Z)-4,4’-Dicyanostilbene is the inactive isomer of 4,4’-Dicyanostilbene .

Physical And Chemical Properties Analysis

The melting point of 4,4’-Dicyanostilbene is 252-255 °C, and its predicted boiling point is 436.4±30.0 °C. The predicted density is 1.22±0.1 g/cm3 .

科学研究应用

圆偏振发光 (CPL) 材料

圆偏振发光 (CPL) 材料在 3D 显示和光学数据存储方面具有广阔的应用前景。将手性和发射信号结合到分子结构中是关键的设计原则。在基于二氰基芪的超分子聚合物中,研究人员通过在超分子聚合过程中阻止自由键旋转来实现 CPL。 这些材料在聚合物状态下表现出 CPL 信号,克服了单体中观察到的 CPL 静默行为 .

自组装纳米结构

二氰基芪衍生物可以自组装成定义明确的纳米结构。例如:

- 二三苯基膦共轭二氰基芪形成直径约为 56.5 纳米的较大球形结构。 这些结构是由二氰基芪基团之间的 π-π 相互作用产生的 .

双光子荧光探针

二氰基芪衍生物已被探索作为双光子荧光探针。研究人员已经开发出基于这些化合物的脂筏探针。脂筏富含胆固醇和鞘磷脂,在神经退行性疾病中起着至关重要的作用。 使用基于二氰基芪的探针研究其生理机制可以提供对疾病关联的见解 .

作用机制

Target of Action

4,4’-Dicyanostilbene, also known as 4,4’-(Ethene-1,2-diyl)dibenzonitrile, has been identified as a potent antimalarial agent against the Dd2 strain . It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Therefore, the primary targets of this compound are the Dd2 strain of malaria and MRSA.

Result of Action

The primary result of the action of 4,4’-Dicyanostilbene is the inhibition or death of the Dd2 strain of malaria and MRSA . This is likely achieved through the disruption of essential biochemical processes within these organisms, leading to their inability to survive or reproduce.

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that it interacts with certain enzymes and proteins, which could potentially influence its biochemical reactions

Cellular Effects

It has been shown to exhibit in vivo efficacy against MRSA , suggesting that it may have significant effects on bacterial cells

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

| { "Design of Synthesis Pathway": "The synthesis of 4,4'-Dicyanostilbene involves the reaction of benzaldehyde with malononitrile in the presence of a base to form a substituted benzene. This intermediate undergoes a Knoevenagel condensation with benzaldehyde to form the final product.", "Starting Materials": [ "Benzaldehyde", "Malononitrile", "Base (e.g. NaOH)" ], "Reaction": [ "Step 1: Mix benzaldehyde and malononitrile in a 1:1 molar ratio in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as NaOH to the mixture and stir at room temperature for several hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash it with cold water to obtain the substituted benzene intermediate.", "Step 4: Dissolve the intermediate in a suitable solvent such as ethanol or methanol.", "Step 5: Add benzaldehyde to the solution in a 1:1 molar ratio and stir at room temperature for several hours.", "Step 6: Filter the resulting product and wash it with cold water to obtain 4,4'-Dicyanostilbene." ] } | |

| 6292-62-2 | |

分子式 |

C16H10N2 |

分子量 |

230.26 g/mol |

IUPAC 名称 |

4-[(Z)-2-(4-cyanophenyl)ethenyl]benzonitrile |

InChI |

InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1- |

InChI 键 |

RNIZPDIBRXCMRD-UPHRSURJSA-N |

手性 SMILES |

C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C#N)C#N |

SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |

规范 SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |

| 6292-62-2 | |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthesis routes for 4,4'-Dicyanostilbene?

A1: Research indicates two primary synthetic pathways for 4,4'-Dicyanostilbene []:

Q2: What are the applications of 4,4'-Dicyanostilbene?

A2: 4,4'-Dicyanostilbene serves as a crucial precursor in the synthesis of fluorescent brighteners []. These compounds have gained significant attention and spurred further research into efficient and scalable production methods for 4,4'-Dicyanostilbene.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)